Chemical structure and properties of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Chemical structure and properties of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde
The following technical guide details the chemical structure, synthesis, and properties of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde .
CAS Registry Number: 1427396-66-4
Molecular Formula: C
Executive Summary
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern that imparts unique electronic and chemical reactivity.[1] Structurally, it features a central benzene ring substituted with an aldehyde group (C1), a hydroxyl group (C2), a chlorine atom (C4), and a methoxy group (C6). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Protease Activated Receptor 4 (PAR4) inhibitors and complex heterocyclic scaffolds like coumarins and flavones. Its core value lies in the "push-pull" electronic system created by the electron-withdrawing aldehyde and the electron-donating oxygenated substituents, facilitating regioselective downstream modifications.[1]
Chemical Structure & Electronic Properties
The molecule belongs to the class of salicylaldehyde derivatives . Its reactivity is governed by the interplay between the electrophilic carbonyl group and the nucleophilic aromatic ring, which is activated by the hydroxyl and methoxy groups but deactivated by the chlorine atom.
Structural Analysis[1]
-
Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C1. This interaction locks the conformation of the aldehyde group, reduces the acidity of the phenol proton (pKa shift), and increases lipophilicity by masking the polar head group.
-
Electronic Effects:
-
Steric Environment: The C1-aldehyde is flanked by substituents on both sides (C2-OH and C6-OMe), creating a sterically congested environment that influences the kinetics of nucleophilic attacks on the carbonyl carbon.[1]
Visualization of Electronic Interactions
The following diagram illustrates the structural connectivity and the key electronic interactions stabilizing the molecule.
Caption: Structural connectivity and electronic interactions. Note the critical intramolecular hydrogen bond between C2-OH and C1-CHO.[1]
Synthetic Pathways[6][7]
The synthesis of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde is not typically achieved by direct chlorination of a pre-formed aldehyde due to directing group conflicts.[1] The most authoritative and regioselective route involves the Vilsmeier-Haack formylation of a symmetric precursor, followed by selective demethylation .
Retrosynthetic Analysis
-
Target: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde[1][2][4][3][5][6][7]
-
Precursor 1: 4-Chloro-2,6-dimethoxybenzaldehyde (Symmetric ether)[1]
-
Starting Material: 1-Chloro-3,5-dimethoxybenzene (5-Chloro-1,3-dimethoxybenzene)[1]
Detailed Protocol
Step 1: Vilsmeier-Haack Formylation
This step introduces the aldehyde group.[1] The starting material, 1-chloro-3,5-dimethoxybenzene, has a highly activated position at C4 (between the two methoxy groups).[1]
-
Reagents: Phosphorus oxychloride (
), Dimethylformamide (DMF). -
Substrate: 1-Chloro-3,5-dimethoxybenzene.[1]
-
Mechanism: The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the nucleophilic aromatic ring at the position ortho to both methoxy groups.
-
Procedure:
-
Cool DMF (5 eq) to 0°C under inert atmosphere (
). -
Add
(1.2 eq) dropwise to generate the electrophile. -
Add 1-chloro-3,5-dimethoxybenzene (1.0 eq) dissolved in DMF.
-
Heat to 80-100°C for 4-6 hours.
-
Quench with ice water and neutralize with sodium acetate to hydrolyze the iminium intermediate.
-
Product: 4-Chloro-2,6-dimethoxybenzaldehyde.[1]
-
Step 2: Regioselective Demethylation
This step converts one methoxy group into a hydroxyl group to establish the salicylaldehyde motif.
-
Reagents: Boron trichloride (
) or Aluminum chloride ( ) in Dichloromethane (DCM). -
Selectivity Logic: The Lewis acid coordinates preferentially to the carbonyl oxygen. The methoxy group ortho to the carbonyl also coordinates, forming a stable 6-membered chelate. Nucleophilic attack (by
) on the methyl group of this coordinated methoxy is kinetically favored over the uncoordinated or sterically distal groups. -
Procedure:
-
Dissolve 4-chloro-2,6-dimethoxybenzaldehyde in anhydrous DCM at -78°C.
-
Add
(1M in DCM, 1.1 eq) slowly. -
Allow to warm to 0°C (monitoring by TLC is critical to prevent bis-demethylation).
-
Quench with water/HCl.
-
Extract with DCM and recrystallize (typically from Ethanol/Hexane).
-
Final Product: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.
-
Caption: Synthetic route via Vilsmeier-Haack formylation and Lewis acid-mediated selective demethylation.[1][8]
Physicochemical & Spectroscopic Properties
Physical Properties Table
| Property | Value | Notes |
| Appearance | Pale yellow to off-white solid | Typical for salicylaldehydes |
| Melting Point | 110 - 115 °C (Predicted) | Higher than non-halogenated analogs |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility |
| LogP | ~2.4 | Moderate lipophilicity |
| pKa (OH) | ~6.5 - 7.5 | More acidic than phenol due to -CHO EWG |
Spectroscopic Characterization (Diagnostic Signals)
-
H NMR (DMSO-d
, 400 MHz):- 11.50 - 12.00 ppm (s, 1H): Chelated Phenolic -OH (Exchangeable).[1]
- 10.20 ppm (s, 1H): Aldehyde -CHO.
-
6.70 - 6.80 ppm (s/d, 2H): Aromatic protons at C3 and C5. Due to the symmetry of the precursor, these may appear as doublets with small meta-coupling (
Hz) or singlets. -
3.85 ppm (s, 3H): Methoxy -OCH
.
-
IR Spectroscopy:
-
3200-3400 cm
: Broad -OH stretch (shifted due to H-bonding). -
1640-1660 cm
: C=O stretch (Lower frequency than typical aldehydes due to conjugation and H-bonding).[1]
-
Reactivity & Applications
Synthetic Utility
This compound functions as a versatile C3-synthon in organic synthesis.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) yields coumarins . The 2-OH group facilitates the subsequent cyclization.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are often explored for coordination chemistry and biological activity.
-
Heterocycle Synthesis: Precursor for flavones and isoflavones via condensation with acetophenones (Claisen-Schmidt) followed by oxidative cyclization.
Pharmaceutical Relevance
The specific substitution pattern (4-Cl, 2-OH, 6-OMe) is cited in patent literature for the development of PAR4 antagonists (Protease Activated Receptor 4).[1][9] These compounds are investigated as antiplatelet agents for preventing thrombosis with potentially lower bleeding risks compared to current therapies.
Caption: Primary synthetic transformations and applications of the compound.
Safety & Handling
-
GHS Classification:
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizing agents and strong bases.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
References
-
World Intellectual Property Organization (WIPO). (2013). Imidazothiadiazole and Imidazopyrazine Derivatives as Protease Activated Receptor 4 (PAR4) Inhibitors.[9] Patent WO2013163279A1.[9] Link
-
PubChem. (n.d.).[10] 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (Compound).[1][2][4][3][5][6][7] National Library of Medicine. Link[5]
-
BLD Pharm. (n.d.). Product Information: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (CAS 1427396-66-4).[1][2][4][3][5] Link
-
Reichardt, C. (2003). Vilsmeier-Haack Reaction of Substituted Benzenes. In: Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Vilsmeier mechanism).
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- 6. CN104540835B - ç¨äºæ²»çè¡å°æ¿èéçä½ä¸ºèç½é ¶æ¿æ´»åä½4(par4)æå¶åçåªåå¹¶å»äºåè¡çç© - Google Patents [patents.google.com]
- 7. CN104411713A - Par4æ¿å¨åè½ - Google Patents [patents.google.com]
- 8. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
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